2-Nitrophenyl b-D-xylopyranoside
Overview
Description
2-Nitrophenyl beta-D-xylopyranoside is a synthetic sugar derivative that is widely used in biochemical research. It is a chromogenic substrate for beta-xylosidase, an enzyme that hydrolyzes the glycosidic bond in xylopyranosides. This compound is often used to study enzyme kinetics and the interaction mechanisms between enzymes, proteins, and carbohydrates .
Mechanism of Action
Target of Action
2-Nitrophenyl b-D-xylopyranoside is a synthetic sugar derivative that is primarily used to study the interaction mechanisms between enzymes, proteins, and carbohydrates . It serves as a substrate for the enzyme β-xylosidase .
Mode of Action
The compound interacts with its target, the enzyme β-xylosidase, and undergoes enzymatic hydrolysis . This process results in the breakdown of the compound into its constituent parts: 2-nitrophenol and D-xylose .
Biochemical Pathways
The enzymatic hydrolysis of this compound by β-xylosidase is part of the broader carbohydrate metabolism pathway . The breakdown of the compound can influence the interactions between various enzymes and proteins, affecting the overall metabolic processes.
Result of Action
The enzymatic hydrolysis of this compound results in the production of 2-nitrophenol and D-xylose . This process can be used to study the activity of the enzyme β-xylosidase . Additionally, the compound has been shown to disrupt proteoglycan biosynthesis in vivo .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other compounds, such as sodium dodecyl sulfate, can enhance the hydrolysis process . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl b-D-xylopyranoside has been shown to inhibit the activity of enzymes in the sulfate esterase enzyme family . The active site of this enzyme consists of three amino acid residues, and it is thought that this compound binds to these amino acids, thereby inhibiting the enzymatic activity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of certain enzymes, leading to their inhibition . This binding interaction could potentially lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl beta-D-xylopyranoside typically involves the glycosylation of 2-nitrophenol with a suitable xylopyranosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and halogenated sugar derivatives as glycosyl donors. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 2-Nitrophenyl beta-D-xylopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl beta-D-xylopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by beta-xylosidase, resulting in the release of 2-nitrophenol and D-xylose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Beta-xylosidase enzyme, aqueous buffer solutions at pH 5-7, and temperatures around 37°C.
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide, and elevated temperatures.
Major Products
Hydrolysis: 2-Nitrophenol and D-xylose.
Reduction: 2-Aminophenyl beta-D-xylopyranoside.
Substitution: Various substituted phenyl beta-D-xylopyranosides depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl beta-D-xylopyranoside has a wide range of applications in scientific research:
Enzyme Kinetics: Used as a substrate to study the kinetics of beta-xylosidase and other glycosidases.
Protein-Carbohydrate Interactions: Helps in understanding the binding mechanisms between proteins and carbohydrates.
Biochemical Assays: Employed in colorimetric assays to measure enzyme activity.
Drug Development: Investigated for its potential use in developing enzyme inhibitors and other therapeutic agents.
Industrial Biotechnology: Used in the production of biofuels and other bioproducts through the enzymatic breakdown of plant biomass.
Comparison with Similar Compounds
2-Nitrophenyl beta-D-xylopyranoside is similar to other nitrophenyl glycosides, such as:
2-Nitrophenyl beta-D-glucopyranoside: Used as a substrate for beta-glucosidase.
2-Nitrophenyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
4-Nitrophenyl beta-D-xylopyranoside: Another substrate for beta-xylosidase but with a different nitro group position.
The uniqueness of 2-Nitrophenyl beta-D-xylopyranoside lies in its specific interaction with beta-xylosidase and its utility in studying the enzyme’s kinetics and mechanisms .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQCLGUTGDQYNI-DQDDRIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907449 | |
Record name | 2-Nitrophenyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10238-27-4 | |
Record name | o-Nitrophenyl β-D-xylopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10238-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Nitrophenyl beta-D-xylopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00907449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-nitrophenyl β-D-xylopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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